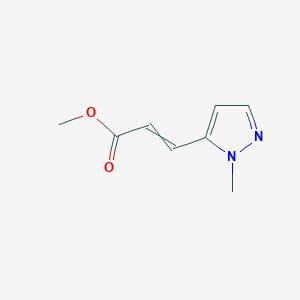
4-Bromo-N-hydroxy-1-naphthimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-hydroxy-1-naphthimidoyl Chloride is a chemical compound with the molecular formula C11H7BrClNO and a molecular weight of 284.54 g/mol . This compound is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a naphthimidoyl chloride moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 4-Bromo-N-hydroxy-1-naphthimidoyl Chloride involves several steps. One common method includes the reaction of 4-bromo-1-naphthaldehyde with hydroxylamine hydrochloride to form this compound . The reaction is typically carried out in the presence of a base such as sodium carbonate or potassium carbonate, and the product is purified through recrystallization.
Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis is commonly performed using the aforementioned method. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Análisis De Reacciones Químicas
4-Bromo-N-hydroxy-1-naphthimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into different naphthylamine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Bromo-N-hydroxy-1-naphthimidoyl Chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Bromo-N-hydroxy-1-naphthimidoyl Chloride involves its interaction with molecular targets in biological systems. The compound can act as an oxidizing or dehydrogenating agent, similar to hydrogen peroxide and superoxide radicals . This activity is attributed to its redox properties, which can induce oxidative stress in cells, leading to cell death or inhibition of cell growth.
Comparación Con Compuestos Similares
4-Bromo-N-hydroxy-1-naphthimidoyl Chloride can be compared with other naphthalene derivatives, such as:
2-Bromo-5-hydroxy-1,4-naphthoquinone: Known for its strong antimicrobial activity.
2-Chloro-5,8-dihydroxy-1,4-naphthoquinone: Exhibits potent antifungal properties.
These compounds share similar structural features but differ in their specific functional groups and biological activities. The presence of the bromine atom in this compound makes it unique and influences its reactivity and applications.
Propiedades
Fórmula molecular |
C11H7BrClNO |
|---|---|
Peso molecular |
284.53 g/mol |
Nombre IUPAC |
4-bromo-N-hydroxynaphthalene-1-carboximidoyl chloride |
InChI |
InChI=1S/C11H7BrClNO/c12-10-6-5-9(11(13)14-15)7-3-1-2-4-8(7)10/h1-6,15H |
Clave InChI |
XJUMOIVTQKCUKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2Br)C(=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(Benzyloxy)-4-bromophenyl]acetonitrile](/img/structure/B15333445.png)
![Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate](/img/structure/B15333453.png)
![7-Bromo-8-methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B15333454.png)
![1-(3-Boc-3,6-diazabicyclo[3.1.1]heptan-6-yl)ethanone](/img/structure/B15333460.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate hydrochloride](/img/structure/B15333461.png)


![3-Bromo-6,7-dihydropyrazolo[1,5-A]pyridin-4(5H)-one](/img/structure/B15333482.png)
![2,2,2-Trichloro-1-[4-chloro-1-(triisopropylsilyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B15333491.png)
![7-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15333493.png)
![2'-Methyl-[2,4'-bithiazole]-4-carboxylic Acid](/img/structure/B15333498.png)

